molecular formula C10H14O4 B13952775 (Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate

(Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate

Cat. No.: B13952775
M. Wt: 198.22 g/mol
InChI Key: KWODIXJIFXFDSL-VURMDHGXSA-N
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Description

(Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate is an organic compound with a unique structure that includes a cyclohexane ring, a hydroxymethylene group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The carbonyl group in the cyclohexane ring can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various esters, amides, and thioesters.

Scientific Research Applications

(Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethylene group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester group can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxocyclohexanecarboxylate: Lacks the hydroxymethylene group, making it less reactive in certain chemical reactions.

    Methyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    Cyclohexane-1,3-dione: Contains a similar cyclohexane ring structure but lacks the ester and hydroxymethylene groups.

Uniqueness

(Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate is unique due to the presence of both the hydroxymethylene and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h6-7,11H,2-5H2,1H3/b8-6-

InChI Key

KWODIXJIFXFDSL-VURMDHGXSA-N

Isomeric SMILES

CCOC(=O)C1CCC(=O)/C(=C\O)/C1

Canonical SMILES

CCOC(=O)C1CCC(=O)C(=CO)C1

Origin of Product

United States

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